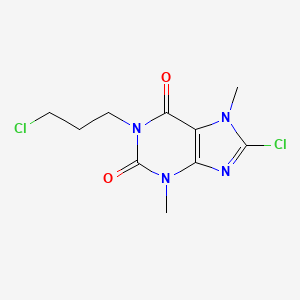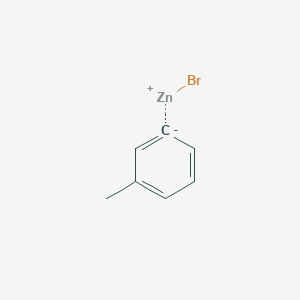
3-Methylphenylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylphenylzinc bromide is an organozinc compound widely used in organic synthesis. It is a member of the organozinc family, which are compounds containing a carbon-zinc bond. These compounds are known for their reactivity and are often used in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylphenylzinc bromide can be synthesized through the reaction of 3-methylbromobenzene with zinc in the presence of a suitable catalyst. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction is as follows:
3-Methylbromobenzene+Zinc→3-Methylphenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound involves similar methods but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: Can undergo halogen-metal exchange reactions.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a catalyst.
Coupling Reactions: Often uses palladium catalysts and bases such as potassium carbonate.
Substitution Reactions: Utilizes halogenated compounds and may require a catalyst like copper(I) iodide.
Major Products:
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Substituted Aromatics: From halogen-metal exchange reactions.
Applications De Recherche Scientifique
3-Methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-methylphenylzinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound can transfer the 3-methylphenyl group to electrophilic centers, facilitating the formation of new carbon-carbon bonds. This process often involves the coordination of the zinc atom with the electrophile, followed by the transfer of the organic group.
Comparaison Avec Des Composés Similaires
Phenylzinc Bromide: Similar structure but without the methyl group.
4-Methylphenylzinc Bromide: Similar but with the methyl group in the para position.
2-Methylphenylzinc Bromide: Similar but with the methyl group in the ortho position.
Uniqueness: 3-Methylphenylzinc bromide is unique due to the position of the methyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This positional difference can lead to distinct outcomes in synthetic applications compared to its isomers.
Propriétés
Formule moléculaire |
C7H7BrZn |
|---|---|
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
bromozinc(1+);methylbenzene |
InChI |
InChI=1S/C7H7.BrH.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
QZTCDNVKZMNGHJ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C[C-]=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



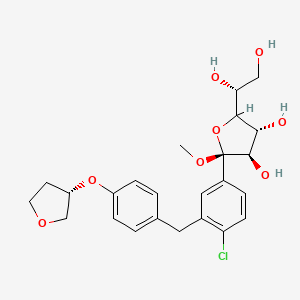
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)

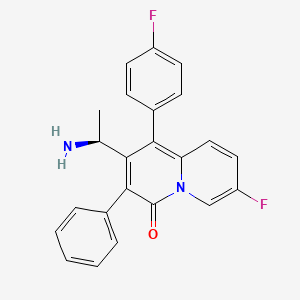

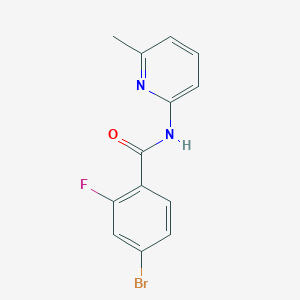
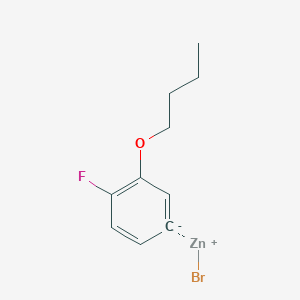
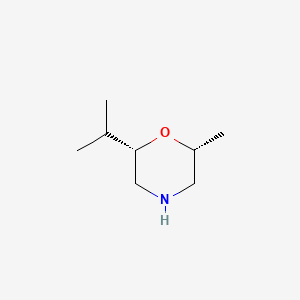
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)
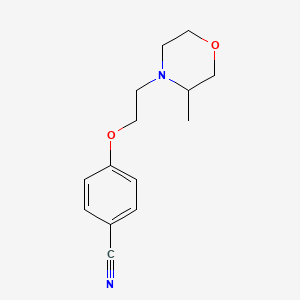
![5,6-Bis-(3,5-dimethyl-pyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14890511.png)
